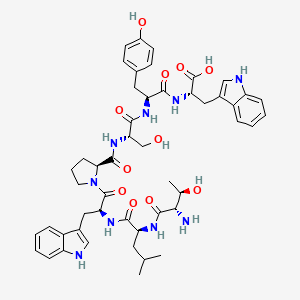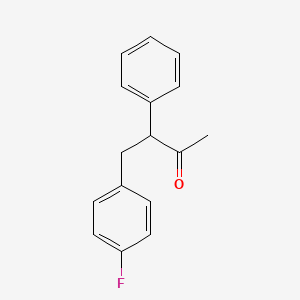
3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine: is a complex organic compound characterized by the presence of nitro groups and phenyl rings attached to a thiophene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine typically involves multi-step organic reactions. One common approach is the nitration of a precursor thiophene compound followed by the introduction of phenyl groups through substitution reactions. The nitration process often requires the use of concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to ensure selective nitration at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro groups in 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic properties.
Biology and Medicine: While specific biological applications of this compound are less common, derivatives of nitro and phenyl-substituted thiophenes have been explored for their potential antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its structural properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mecanismo De Acción
The mechanism of action of 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine largely depends on its application. In chemical reactions, the nitro groups act as electron-withdrawing groups, influencing the reactivity of the compound. In potential biological applications, the compound may interact with cellular components through its nitro and phenyl groups, leading to various biochemical effects.
Comparación Con Compuestos Similares
3,4-Dinitroaniline: Similar in having nitro groups but lacks the thiophene core and phenyl substitutions.
2,4-Dinitrophenylhydrazine: Contains nitro groups and phenyl rings but differs in the core structure and functional groups.
3,5-Dinitrobenzoic acid: Another nitro-substituted aromatic compound with different functional groups and applications.
Uniqueness: 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine is unique due to its combination of a thiophene core with multiple nitro and phenyl groups. This structure imparts distinct electronic properties, making it valuable for specific applications in materials science and organic electronics.
Propiedades
Número CAS |
875629-59-7 |
|---|---|
Fórmula molecular |
C28H20N4O4S |
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
3,4-dinitro-2-N,2-N,5-N,5-N-tetraphenylthiophene-2,5-diamine |
InChI |
InChI=1S/C28H20N4O4S/c33-31(34)25-26(32(35)36)28(30(23-17-9-3-10-18-23)24-19-11-4-12-20-24)37-27(25)29(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20H |
Clave InChI |
FZRRMJKFVPNKOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(S3)N(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)
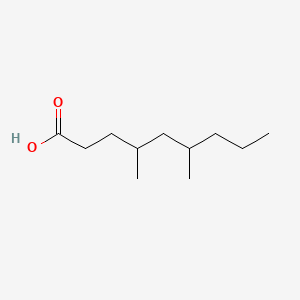

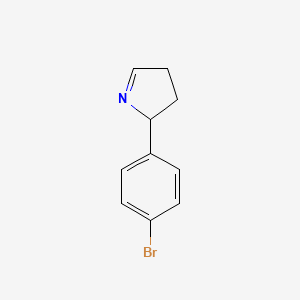
![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)
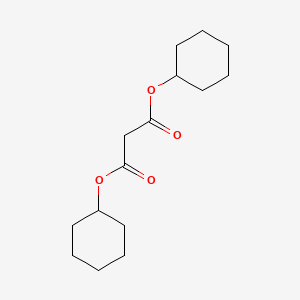
![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)
![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)
